tert-Butyl ((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)carbamate
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Overview
Description
tert-Butyl N-{[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methyl}carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a dioxaborolane moiety. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative that contains the dioxaborolane group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or borate esters.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl or vinyl halides.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Amines.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology: In biological research, it can be used as a probe or a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, it can be used in the synthesis of advanced materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which tert-butyl N-{[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methyl}carbamate exerts its effects is largely dependent on its reactivity at the boron center. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved include interactions with enzymes or receptors that can form covalent bonds with the boron center .
Comparison with Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate .
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate .
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate .
Uniqueness: The uniqueness of tert-butyl N-{[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methyl}carbamate lies in its cyclopropyl ring, which imparts additional strain and reactivity compared to other similar compounds. This makes it particularly useful in reactions requiring high reactivity and specificity .
Properties
Molecular Formula |
C15H28BNO4 |
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Molecular Weight |
297.20 g/mol |
IUPAC Name |
tert-butyl N-[[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C15H28BNO4/c1-12(2,3)19-11(18)17-10-15(8-9-15)16-20-13(4,5)14(6,7)21-16/h8-10H2,1-7H3,(H,17,18) |
InChI Key |
PMYRCBCNPCNYIP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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